molecular formula C20H22N4O B6503716 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea CAS No. 1421489-91-9

1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea

Cat. No. B6503716
CAS RN: 1421489-91-9
M. Wt: 334.4 g/mol
InChI Key: AWRGISLSHBNCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea (MPIPU) is a heterocyclic compound with a wide range of applications in research and industry. It has been used as a model compound to study the reactivity of heterocyclic compounds, as a catalyst in organic synthesis, and as a reagent for the preparation of a variety of organic compounds. MPIPU is also used to investigate the mechanism of action of various drugs and pharmaceuticals. In

Scientific Research Applications

1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea has been used in a variety of scientific research applications. It has been used as a model compound to study the reactivity of heterocyclic compounds, as a catalyst in organic synthesis, and as a reagent for the preparation of a variety of organic compounds. It has also been used to investigate the mechanism of action of various drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea is not fully understood. However, it is believed that 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other molecules. It has also been suggested that 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea may act as a modulator of certain cell signaling pathways and may affect the activity of certain proteins involved in cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea are not well understood. However, it has been suggested that 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other molecules. It has also been suggested that 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea may act as a modulator of certain cell signaling pathways and may affect the activity of certain proteins involved in cell signaling.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications in research and industry. The main limitation of using 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

Future research on 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea should focus on further elucidating its mechanism of action and investigating its potential applications in drug development. Additionally, research should be conducted to explore the potential therapeutic effects of 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea on various diseases and conditions. Other potential areas of research include the development of new synthetic methods for the synthesis of 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea, the investigation of its pharmacokinetic properties, and the development of novel derivatives of 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea with improved properties.

Synthesis Methods

1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea can be synthesized by the reaction of 2-methylphenyl isocyanate with 2-phenyl-1H-imidazole-1-carbaldehyde in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by column chromatography. The yield of the reaction is usually in the range of 70-80%.

properties

IUPAC Name

1-(2-methylphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-16-8-5-6-11-18(16)23-20(25)22-12-7-14-24-15-13-21-19(24)17-9-3-2-4-10-17/h2-6,8-11,13,15H,7,12,14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRGISLSHBNCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(o-tolyl)urea

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